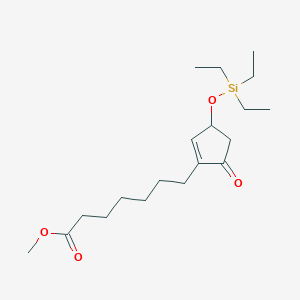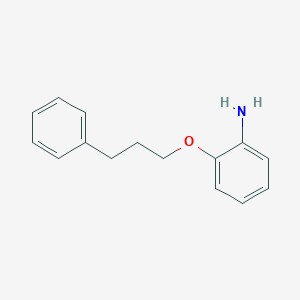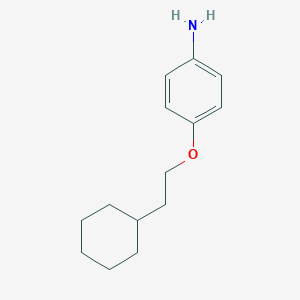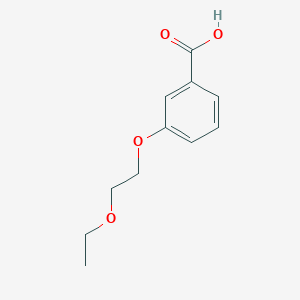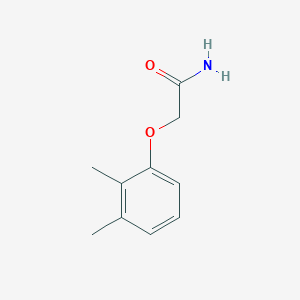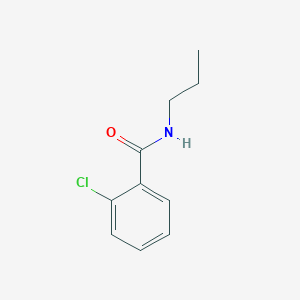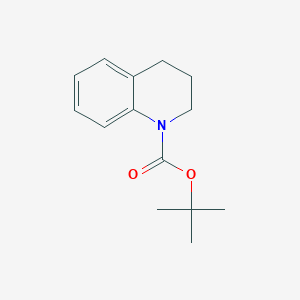
叔丁基 3,4-二氢喹啉-1(2H)-羧酸酯
描述
“tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate” is a chemical compound with the molecular formula C14H19NO2 . It has a molecular weight of 233.31 . The compound is solid or semi-solid or lump or liquid in physical form .
Molecular Structure Analysis
The InChI code for “tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate” is 1S/C14H19NO2/c1-14(2,3)17-13(16)15-10-6-8-11-7-4-5-9-12(11)15/h4-5,7,9H,6,8,10H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate” is a solid or semi-solid or lump or liquid . It has a molecular weight of 233.31 . The compound should be stored in a sealed container in a dry room at normal temperature .科学研究应用
Monoamine Oxidase Inhibition
tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate: has been studied for its potential as a monoamine oxidase (MAO) inhibitor . MAO inhibitors are crucial in treating various neurological disorders, including depression and Parkinson’s disease. The compound’s ability to inhibit MAO can lead to increased levels of monoamines, such as dopamine, norepinephrine, and serotonin, which play a role in mood regulation and neuroprotection.
Synthesis of Biologically Active Compounds
The tetrahydroquinoline skeleton is a common motif in biologically active natural products and pharmaceuticals . 1-BOC-1,2,3,4-Tetrahydroquinoline serves as a key intermediate in the synthesis of compounds with antitumor and antibacterial properties. Its versatility allows for the construction of various derivatives with potential as novel therapeutic agents.
Antioxidant and Corrosion Inhibitor
This compound is utilized as an antioxidant and corrosion inhibitor . Its antioxidant properties are beneficial in preventing oxidative damage in various materials, while its role as a corrosion inhibitor helps protect metals from corroding, extending their lifespan in industrial applications.
Dye Industry Component
1-BOC-1,2,3,4-Tetrahydroquinoline: is an active component in various dyes . The compound’s chemical structure contributes to the stability and color properties of dyes used in textiles, inks, and coatings.
Pesticide Development
The tetrahydroquinoline derivatives are also used in the development of pesticides . Their structural complexity allows for the targeting of specific pests, providing a more environmentally friendly approach to pest control.
Pharmaceutical Agent Synthesis
The compound is a key structural motif in the synthesis of pharmaceutical agents . It is involved in cascade reactions that are essential for creating complex molecules with high biological activity, leading to the development of new medications.
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
作用机制
Target of Action
The primary target of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate, also known as 1-BOC-1,2,3,4-Tetrahydroquinoline, is Monoamine Oxidase (MAO) . MAO is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters, which are essential for transmitting signals in the brain.
Mode of Action
The compound interacts with its target, MAO, by inhibiting its activity . This inhibition can be either competitive and reversible or non-competitive and irreversible, depending on the specific derivative of the compound . The inhibition of MAO leads to an increase in the levels of monoamine neurotransmitters, which can have various effects on the body’s neurological functions .
Biochemical Pathways
The inhibition of MAO affects the metabolic pathways of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin . These neurotransmitters are involved in a variety of physiological functions, including mood regulation, stress response, and cognitive processes. By inhibiting MAO, the compound can potentially influence these functions by altering neurotransmitter levels .
Result of Action
The primary result of the compound’s action is the inhibition of MAO, leading to increased levels of monoamine neurotransmitters . This can potentially lead to various neurological effects, depending on the specific neurotransmitters involved and their roles in the brain. For example, increased levels of dopamine can lead to enhanced mood and motivation, while increased levels of serotonin can lead to reduced anxiety and improved sleep .
属性
IUPAC Name |
tert-butyl 3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-10-6-8-11-7-4-5-9-12(11)15/h4-5,7,9H,6,8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSRWAIRQCMAHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442802 | |
| Record name | tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate | |
CAS RN |
123387-53-1 | |
| Record name | 1,1-Dimethylethyl 3,4-dihydro-1(2H)-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123387-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B183805.png)
![4-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B183806.png)
